9-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoic acid
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Overview
Description
9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid: is a complex carbohydrate derivative It is characterized by its unique structure, which includes multiple sugar moieties linked to a nonanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid involves multiple steps. The process typically starts with the preparation of the individual sugar units, which are then sequentially linked through glycosidic bonds. The final step involves the attachment of the nonanoic acid moiety. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of catalysts to facilitate the formation of glycosidic bonds .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, which offers higher specificity and yield compared to chemical synthesis. Enzymes such as glycosyltransferases can be used to catalyze the formation of glycosidic bonds under mild conditions, reducing the need for harsh chemicals and high temperatures .
Chemical Reactions Analysis
Types of Reactions
9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell-cell recognition and signaling processes.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases related to carbohydrate metabolism.
Industry: Utilized in the production of biodegradable materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Deoxy-alpha-L-galactopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->6)]-alpha-D-mannopyranosyl: Similar in structure but differs in the arrangement of sugar moieties.
alpha-L-Rhap-(1->3)-alpha-D-Galp-(1->2)-[alpha-D-Abep-(1->3)]-alpha-D-Manp: Another complex carbohydrate with a different sugar composition.
Uniqueness
The uniqueness of 9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid lies in its specific arrangement of sugar units and the presence of the nonanoic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
9-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O17/c1-12-16(32)19(35)21(37)25(40-12)44-24-23(43-26-22(38)20(36)17(33)13(10-28)41-26)18(34)14(11-29)42-27(24)39-9-7-5-3-2-4-6-8-15(30)31/h12-14,16-29,32-38H,2-11H2,1H3,(H,30,31)/t12-,13+,14+,16+,17-,18-,19+,20-,21-,22+,23-,24+,25-,26+,27+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHECFZQILSBUQG-MJBVFWGBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCCCCCCCCC(=O)O)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OCCCCCCCCC(=O)O)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628402 |
Source
|
Record name | 9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65606-80-6 |
Source
|
Record name | 9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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